molecular formula C16H15N3O4 B5605308 2-(4-methylphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide CAS No. 301841-03-2

2-(4-methylphenoxy)-N'-(4-nitrobenzylidene)acetohydrazide

Cat. No.: B5605308
CAS No.: 301841-03-2
M. Wt: 313.31 g/mol
InChI Key: ZNNRSTQORFRHPR-LICLKQGHSA-N
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Description

2-(4-methylphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group (-CONHNH2) attached to an acetyl group, which is further linked to a 4-methylphenoxy group and a 4-nitrobenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide typically involves the following steps:

    Formation of 4-methylphenoxyacetic acid: This can be achieved by reacting 4-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Conversion to 4-methylphenoxyacetohydrazide: The 4-methylphenoxyacetic acid is then converted to its corresponding hydrazide by reacting it with hydrazine hydrate.

    Condensation with 4-nitrobenzaldehyde: Finally, the 4-methylphenoxyacetohydrazide is condensed with 4-nitrobenzaldehyde in the presence of an acid catalyst to form 2-(4-methylphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The hydrazide group can be oxidized to form corresponding acids or esters.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-methylphenoxy)-N’-(4-aminobenzylidene)acetohydrazide.

    Reduction: Formation of 2-(4-methylphenoxy)acetohydrazide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-methylphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial or anticancer properties.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenoxy)-N’-(4-aminobenzylidene)acetohydrazide: Similar structure but with an amino group instead of a nitro group.

    2-(4-methylphenoxy)acetohydrazide: Lacks the benzylidene group.

    N’-(4-nitrobenzylidene)acetohydrazide: Lacks the phenoxy group.

Uniqueness

2-(4-methylphenoxy)-N’-(4-nitrobenzylidene)acetohydrazide is unique due to the presence of both the 4-methylphenoxy and 4-nitrobenzylidene groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(4-methylphenoxy)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-12-2-8-15(9-3-12)23-11-16(20)18-17-10-13-4-6-14(7-5-13)19(21)22/h2-10H,11H2,1H3,(H,18,20)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNRSTQORFRHPR-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301841-03-2
Record name 2-(4-METHYLPHENOXY)-N'-(4-NITROBENZYLIDENE)ACETOHYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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